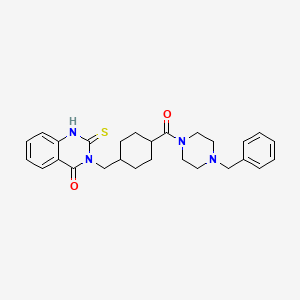
N-(3,4-Dichlorophenyl)acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)acridin-9-amine is a chemical compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, specifically, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)acridin-9-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and acridine-9-carboxylic acid.
Condensation Reaction: The 3,4-dichloroaniline is reacted with acridine-9-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the intermediate N-(3,4-dichlorophenyl)acridin-9-one.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride (NaBH₄) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)acridin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(3,4-dichlorophenyl)acridin-9-one using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Further reduction can lead to the formation of different amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: N-(3,4-dichlorophenyl)acridin-9-one.
Reduction: Various amine derivatives depending on the extent of reduction.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
N-(3,4-Dichlorophenyl)acridin-9-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimalarial and anticancer properties.
Biological Studies: Used as a fluorescent probe in biological assays due to its acridine core, which exhibits strong fluorescence.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism by which N-(3,4-Dichlorophenyl)acridin-9-amine exerts its effects involves:
Molecular Targets: The compound targets enzymes such as plasmepsins in malaria parasites, inhibiting their activity and thereby disrupting the parasite’s lifecycle.
Pathways Involved: It interferes with the hemoglobin degradation pathway in malaria parasites, leading to the accumulation of toxic heme and parasite death.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acridin-9-amine: Another acridine derivative with different substituents on the phenyl ring.
N-(3,4-dimethoxyphenyl)acridin-9-amine: Similar structure but with methoxy groups instead of chlorine atoms.
Uniqueness
N-(3,4-Dichlorophenyl)acridin-9-amine is unique due to the presence of chlorine atoms on the phenyl ring, which can influence its electronic properties and biological activity
Properties
Molecular Formula |
C19H12Cl2N2 |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H12Cl2N2/c20-15-10-9-12(11-16(15)21)22-19-13-5-1-3-7-17(13)23-18-8-4-2-6-14(18)19/h1-11H,(H,22,23) |
InChI Key |
LPETYCFVRJJRIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-4-(2-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11216719.png)
![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B11216721.png)
![7-(2,3-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11216733.png)
![2-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B11216741.png)

![5-(2-Chlorophenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216749.png)

![6-methoxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11216764.png)
![2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11216772.png)
![3-Hydroxy-1-(2-methylphenyl)-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium](/img/structure/B11216775.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11216781.png)
![N-[4-(benzyloxy)phenyl]-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216806.png)
![N-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216815.png)
![3-(4-bromophenyl)-2-[(4-tert-butylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11216816.png)
